Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate
Description
¹³C NMR Spectroscopy
- Carbonyl carbon (C=O) : δ 162–165 ppm.
- Aromatic carbons : C-3 (δ 120–125 ppm), C-4 (δ 135–140 ppm, coupled to fluorine), C-5 (δ 110–115 ppm, coupled to bromine).
- Methyl ester : δ 50–55 ppm (OCH₃).
FT-IR Spectroscopy
Prominent vibrational modes (cm⁻¹):
- C=O stretch : 1700–1720 (strong, sharp).
- C-F stretch : 1100–1150 (medium).
- C-Br stretch : 550–600 (weak).
- N-H stretch : 3200–3300 (broad).
UV-Vis Spectroscopy
The conjugated π-system absorbs at λₘₐₓ ≈ 260–280 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), with a bathochromic shift attributed to electron-withdrawing substituents.
Tautomeric Behavior and Ring Conformation Studies
Pyrroles exhibit tautomerism via proton migration across nitrogen and adjacent carbons. For this compound, the 1H tautomer is stabilized by:
- Intramolecular hydrogen bonding between the NH proton and the carbonyl oxygen.
- Electron-withdrawing effects from bromine and fluorine, which reduce electron density at alternative tautomeric positions.
DFT studies on analogous compounds suggest a planar ring conformation with minimal puckering (deviation < 0.1 Å). Substituents at positions 4 and 5 induce slight asymmetry, as evidenced by calculated dipole moments of 4.5–5.0 D.
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrFNO2 |
|---|---|
Molecular Weight |
222.01 g/mol |
IUPAC Name |
methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H5BrFNO2/c1-11-6(10)3-2-9-5(7)4(3)8/h2,9H,1H3 |
InChI Key |
AFKBATROQAXGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=C1F)Br |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
- N-Bromosuccinimide (NBS) is the preferred brominating agent for selective bromination at the 5-position of methyl 1H-pyrrole-3-carboxylate derivatives.
- The reaction is typically conducted in tetrahydrofuran (THF) as solvent.
- Temperature control is critical, with reactions performed at low temperatures (-78 °C to -20 °C) to enhance selectivity and minimize side reactions.
- Addition of a catalytic amount of pyridine helps moderate the reaction and improve yield.
Representative Experimental Data
These data indicate that bromination using NBS in THF at low temperatures with pyridine is a robust method for preparing methyl 5-bromo-1H-pyrrole-3-carboxylate derivatives, which can be adapted for the 4-fluoro substituted target.
Purification and Characterization
- The crude product after halogenation steps is typically purified by silica gel column chromatography , using hexane/ethyl acetate mixtures as eluents.
- Characterization is performed by 1H NMR , 13C NMR , and mass spectrometry to confirm substitution patterns.
- Typical 1H NMR signals for methyl esters show a singlet near 3.8 ppm for the methyl group, with aromatic protons appearing between 6.5 and 8.5 ppm depending on substitution.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, pyridine, THF | -78 °C to -20 °C | 1 to 72 hours | 49-62 | Selective 5-position bromination |
| Fluorination | Electrophilic fluorinating agent (e.g., NFSI) | Room temp to 40 °C | Several hours | Not reported | Requires optimization for regioselectivity |
| Purification | Silica gel chromatography (hexane/EtOAc) | Ambient | - | - | Yields pure this compound |
Research Findings and Considerations
- The bromination step is well-established and reproducible with moderate to good yields.
- Fluorination at the 4-position is more challenging due to the electron-rich nature of the pyrrole ring and potential competing reactions.
- Use of protecting groups or directing groups may be necessary to improve regioselectivity in fluorination.
- Reaction scale-up requires careful temperature control and efficient purification to maintain product purity.
- No direct industrial-scale synthesis data for the 4-fluoro derivative were found, indicating this compound is likely prepared on a research scale with custom optimization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole compounds.
Reduction: Formation of reduced pyrrole derivatives.
Hydrolysis: Formation of 5-bromo-4-fluoro-1H-pyrrole-3-carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Its structure allows it to modulate enzyme activity and receptor interactions, which is crucial in drug design.
Case Studies
- Anticancer Research : Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to this compound enhanced its binding affinity to Bcl-2 proteins, leading to increased apoptosis in cancer cells .
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
Agricultural Chemistry
Role in Agrochemicals
this compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides. Its unique chemical properties enhance the efficacy of these products.
Data Table: Agrochemical Applications
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Herbicide Development | High |
| This compound | Fungicide Formulation | Moderate |
Material Science
Use in Polymer Chemistry
In material science, this compound is utilized in the synthesis of specialty polymers. These polymers exhibit enhanced properties such as chemical resistance and durability.
Case Study on Polymer Development
A recent study focused on creating a new class of polymers using this compound as a building block. The resulting materials demonstrated improved thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism by which Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by interacting with specific binding sites, altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
a. Halogenation Patterns
- Target Compound : The 5-bromo-4-fluoro substitution introduces strong electron-withdrawing effects, which may reduce the pyrrole ring’s electron density, enhancing electrophilic substitution resistance while favoring nucleophilic aromatic substitution.
- Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate () : Alkyl substituents (methyl, propyl) enhance hydrophobicity but lack the electronic effects of halogens. Its bromo-derivative (m.p. 148°C) shows a higher melting point than the parent compound (m.p. 98°C), indicating halogenation increases crystallinity .
Table 1: Substituent Effects on Physical Properties
Structural and Crystallographic Insights
- Software like SHELX and ORTEP are standard for solving crystal structures of such compounds. Halogens (Br, F) aid in phasing and refinement due to their strong X-ray scattering.
- The target compound’s planarity and substituent orientations could be compared to analogs using metrics like dihedral angles and hydrogen-bonding patterns (e.g., ’s structure determination protocol).
Biological Activity
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has attracted attention due to its potential biological activities. This compound's structure, featuring both bromine and fluorine substituents, suggests it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Antimicrobial Activity
Pyrrole derivatives, including this compound, have been investigated for their antimicrobial properties. The presence of halogen atoms is known to enhance the biological activity of such compounds.
Case Studies and Findings
- Antitubercular Activity : A study on related pyrrole compounds demonstrated significant antitubercular activity. Compounds with similar structures showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis . This suggests that this compound may also possess similar efficacy.
- General Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit broad-spectrum antimicrobial activity, including against gram-positive and gram-negative bacteria, as well as fungi . The introduction of electron-withdrawing groups like bromine and fluorine enhances their potency.
Anticancer Activity
Pyrrole-based compounds have been explored for their anticancer potential across various cancer cell lines.
Research Findings
- Cytotoxicity Assays : In vitro studies have shown that certain pyrrole derivatives can induce cytotoxic effects in cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, derivatives with similar structural motifs exhibited IC50 values ranging from 3.79 to 42.30 µM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cellular pathways critical for cancer cell survival. Pyrrole derivatives have been noted to inhibit tubulin polymerization, leading to cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole derivatives are another area of interest, particularly in the context of chronic inflammatory diseases.
Evidence from Studies
- Inflammation Models : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in various models . This suggests a potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Mechanistic Insights : These compounds may exert their anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
